Conformational Rigidity and Bioisosteric Piperazine Replacement: Octahydropyrrolo[3,4-c]pyrrole Scaffold Delivers Differentiated mGlu1 NAM Selectivity
The octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly designed as a conformationally constrained isosteric replacement for the flexible piperazine ring in a series of mGlu1 negative allosteric modulators (NAMs), yielding compounds with qualitatively improved receptor selectivity profiles [1]. In a functional cell-based mGlu1 assay, the octahydropyrrolo[3,4-c]pyrrole series retained potent NAM activity while overcoming the poor cross-receptor selectivity that characterized the parent piperazine-containing hit compound [1]. Selected analogs progressed to protein binding and cytochrome P450 inhibition profiling, identifying candidates with favorable drug-like properties [1].
| Evidence Dimension | Scaffold-driven mGlu1 NAM selectivity |
|---|---|
| Target Compound Data | Octahydropyrrolo[3,4-c]pyrrole scaffold; selected analogs profiled in P450 inhibition assays demonstrated promising drug-like properties [1] |
| Comparator Or Baseline | Initial piperazine-containing hit compound exhibiting poor selectivity across mGlu receptor subtypes [1] |
| Quantified Difference | Qualitative improvement in selectivity; individual IC₅₀ values not disclosed for analogs in this publication [1] |
| Conditions | Functional cell-based mGlu1 assay followed by protein binding and P450 inhibition profiling [1] |
Why This Matters
The conformational rigidity of the octahydropyrrolo[3,4-c]pyrrole scaffold provides a structurally distinct template that overcomes selectivity limitations inherent to piperazine-based analogs, making it a strategic procurement choice for CNS drug discovery programs targeting GPCRs.
- [1] Melancon BJ, et al. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorg Med Chem Lett. 2013;23(18):5091-5096. doi:10.1016/j.bmcl.2013.07.029 View Source
